Cas no 80510-06-1 (Grossamide)

Grossamide structure
Grossamide structure
Produktname:Grossamide
CAS-Nr.:80510-06-1
MF:C36H36N2O8
MW:624.679650306702
CID:837492
PubChem ID:101262727

Grossamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxyphenyl)ethyl)amino)-3-oxo-1-propenyl)-7-methoxy-, (2R,3R)-rel-
    • Grossamide
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxypheny
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl...
    • trans-2,3-Divinyloxirane
    • trans-divinyl ethylene oxide
    • trans-grossamide
    • NSC 359837
    • BDBM50512675
    • (E)-2beta-(3-Methoxy-4-hydroxyphenyl)-3alpha-[(4-hydroxyphenethyl)carbamoyl]-N-(4-hydroxyphenethyl)-7-methoxy-2,3-dihydrobenzofuran-5-acrylamide
    • (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethy
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, (2R,3R)-rel- (9CI)
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, [2α,3β,5(E)]-(±)- (ZCI)
    • rel-(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-7-methoxy-3-benzofurancarboxamide (ACI)
    • (±)-Grossamide
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, [2α,3β,5(E)]-
    • AKOS040761806
    • Q21547068
    • (+/-)-Grossamide
    • 80510-06-1
    • (2R,3R)-2-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxyphenyl)ethyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • NSC-359837
    • (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzouran-3-carboxamide
    • 3-BENZOFURANCARBOXAMIDE, 2,3-DIHYDRO-2-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-(4-HYDROXYPHENYL)ETHYL)-5-((1E)-3-((2-(4-HYDROXYPHENYL)ETHYL)AMINO)-3-OXO-1-PROPEN-1-YL)-7-METHOXY-, (2R,3R)-REL-
    • CS-0024557
    • 63RFK5Z1GK
    • HY-N3979
    • CHEBI:190028
    • (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • DTXSID401318494
    • UNII-63RFK5Z1GK
    • CHEMBL500729
    • FS-9249
    • AKOS032948227
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzouran-3-carboxamide
    • rel-(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-7-methoxy-3-benzofurancarboxamide
    • CHEBI:182825
    • N-cis-grossamide
    • (+-)-Grossamide
    • NSC359837
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • Grossamide or its isomer (Not validated)
    • ()-Grossamide
    • Tataramide B
    • 187655-56-7
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • Tribulusamide A
    • DA-63902
    • [ "" ]
    • Inchi: 1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1
    • InChI-Schlüssel: DROXVBRNXCRUHP-XALRPAEYSA-N
    • Lächelt: C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2C(=CC(=CC1=2)/C=C/C(=O)NCCC1C=CC(O)=CC=1)OC)(=O)NCCC1C=CC(O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 624.24700
  • Monoisotopenmasse: 624.24716611g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 46
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 995
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topologische Polaroberfläche: 147

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • PSA: 146.58000
  • LogP: 5.55070

Grossamide Sicherheitsinformationen

  • Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

Grossamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
G787800-50mg
Grossamide
80510-06-1
50mg
$1832.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4171-1 mg
Grossamide
80510-06-1
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN4171-1 mg
Grossamide
80510-06-1 98%
1mg
¥ 5,500 2023-07-11
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP02262-5mg
Grossamide
80510-06-1 97.5%
5mg
¥4650 2023-09-19
A2B Chem LLC
AH54350-5mg
Grossamide
80510-06-1 97.5%
5mg
$785.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G29630-5mg
Grossamide
80510-06-1 ,HPLC≥98%
5mg
¥6240.0 2023-09-07
TRC
G787800-5mg
Grossamide
80510-06-1
5mg
$236.00 2023-05-18
TRC
G787800-25mg
Grossamide
80510-06-1
25mg
$ 1200.00 2023-09-07
A2B Chem LLC
AH54350-1mg
Grossamide
80510-06-1 >97%
1mg
$599.00 2024-04-19
TargetMol Chemicals
TN4171-1mg
Grossamide
80510-06-1
1mg
¥ 7650 2024-07-20

Grossamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referenz
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: Dimethylformamide
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Carbamide peroxide ,  Monosodium phosphate Solvents: Acetone ,  Water ;  pH 4.5, rt
Referenz
Preparation of the neolignan natural product grossamide by a continuous-flow process
Baxendale, Ian R.; et al, Synlett, 2006, (3), 427-430

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3)
Referenz
Concise synthesis of Cannabisin G
Li, Dawei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5095-5098

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: BOP reagent Solvents: Dichloromethane ;  30 min, 0 °C; 20 h, rt
2.1 Solvents: Ethyl acetate ,  Water ;  4 h, pH 4.7, rt
Referenz
Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity
Cardullo, Nunzio; et al, Journal of Natural Products, 2016, 79(8), 2122-2134

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Acetone ,  Toluene ;  28 h, 0 °C
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
5.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referenz
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referenz
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ,  Water ;  4 h, pH 4.7, rt
Referenz
Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity
Cardullo, Nunzio; et al, Journal of Natural Products, 2016, 79(8), 2122-2134

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Peroxidase
Referenz
Concise synthesis of Cannabisin G
Li, Dawei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5095-5098

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referenz
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Acetone ,  Toluene ;  28 h, 0 °C
2.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
4.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referenz
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Grossamide Raw materials

Grossamide Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司